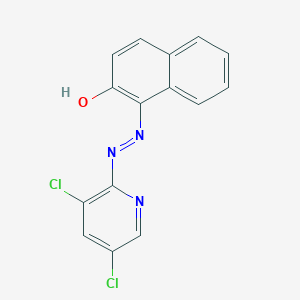

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol

Description

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol is a halogen-substituted pyridylazo compound derived from the parent structure 1-(2-pyridylazo)-2-naphthol (PAN). This compound is primarily utilized as a chromogenic reagent for the spectrophotometric detection and complexometric titration of transition metals due to its high sensitivity and selective interactions with metal ions .

Properties

Molecular Formula |

C15H9Cl2N3O |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

1-[(3,5-dichloropyridin-2-yl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C15H9Cl2N3O/c16-10-7-12(17)15(18-8-10)20-19-14-11-4-2-1-3-9(11)5-6-13(14)21/h1-8,21H |

InChI Key |

LBGFLEHINUQYED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=N3)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 1-(3,5-Dichloro-2-pyridylazo)-2-naphthol and analogous compounds:

*Calculated based on PAN’s molecular weight + 2 × Cl (70.9 g/mol).

Performance in Metal Detection

- The dichloro derivative’s electron-withdrawing Cl groups likely improve metal-ligand stability constants, enhancing detection limits for heavy metals .

- Selectivity : PAR’s hydroxyl groups favor aqueous-phase applications, while the dichloro compound’s lipophilic nature improves extraction efficiency in organic solvents, reducing interference from alkali/alkaline earth metals .

- Thermal Stability : PAN has a melting range of 140–142°C . The dichloro analog is expected to exhibit higher thermal stability due to increased molecular rigidity.

Research Findings and Limitations

- PAN: Limited selectivity necessitates masking agents (e.g., EDTA) in multi-metal systems .

- Dichloro Derivative : Preliminary studies suggest superior selectivity for Cd²⁺ (detection limit ~0.1 ppm) in the presence of Zn²⁺ and Fe³⁺, but its synthesis is more complex than PAN’s .

- PAR : Superior for aqueous systems but incompatible with organic extraction methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.